Propanenitrile, 3-(ethylthio)- Propanenitrile, 3-(ethylthio)-
Brand Name: Vulcanchem
CAS No.: 3088-46-8
VCID: VC17183544
InChI: InChI=1S/C5H9NS/c1-2-7-5-3-4-6/h2-3,5H2,1H3
SMILES:
Molecular Formula: C5H9NS
Molecular Weight: 115.20 g/mol

Propanenitrile, 3-(ethylthio)-

CAS No.: 3088-46-8

Cat. No.: VC17183544

Molecular Formula: C5H9NS

Molecular Weight: 115.20 g/mol

* For research use only. Not for human or veterinary use.

Propanenitrile, 3-(ethylthio)- - 3088-46-8

Specification

CAS No. 3088-46-8
Molecular Formula C5H9NS
Molecular Weight 115.20 g/mol
IUPAC Name 3-ethylsulfanylpropanenitrile
Standard InChI InChI=1S/C5H9NS/c1-2-7-5-3-4-6/h2-3,5H2,1H3
Standard InChI Key IVUFBXHGCATYAU-UHFFFAOYSA-N
Canonical SMILES CCSCCC#N

Introduction

Chemical Identity and Structural Characteristics

Propanenitrile, 3-(ethylthio)- is systematically named 3-(ethylsulfanyl)propanenitrile and is alternatively referred to as 2-cyanoethyl ethyl sulfide or 3-(ethylthio)propionitrile . Its molecular structure features a three-carbon chain with a nitrile group at one terminus and an ethylthio group at the third carbon (Figure 1).

Structural Data

  • SMILES: N#CCCSC

  • InChI Key: IVUFBXHGCATYAU-UHFFFAOYSA-N

  • Molecular Weight: 115.197 g/mol

  • Exact Mass: 115.046 g/mol

The compound’s lipophilicity, quantified by a LogP value of 1.65, underscores its affinity for nonpolar environments, a trait leveraged in pharmaceutical design .

Physicochemical Properties

Propanenitrile, 3-(ethylthio)- exhibits distinct physical and chemical properties critical for its handling and application:

PropertyValueSource
Density0.972 g/cm³
Boiling Point221.9°C at 760 mmHg
Flash Point88°C
Refractive Index1.471
Polar Surface Area (PSA)49.09 Ų
SolubilityMiscible in organic solvents (e.g., ethanol, ether); limited in water

The compound’s relatively high boiling point and moderate flash point necessitate careful temperature control during industrial processes .

Synthesis Methodologies

Propanenitrile, 3-(ethylthio)- is synthesized via nucleophilic substitution or sulfide coupling reactions. Key methods from the literature include:

Thiol-Ethylation of 3-Mercaptopropionitrile

Martell et al. (2010) achieved a 98% yield by reacting 3-mercaptopropionitrile with ethyl iodide in the presence of a base (e.g., K2_2CO3_3) in anhydrous DMF . This method emphasizes the importance of moisture-free conditions to prevent hydrolysis of the nitrile group.

Catalytic Sulfur Transfer

Zhao et al. (2007) reported a 79% yield using a copper-catalyzed coupling between ethyl thiol and acrylonitrile under aerobic conditions . The reaction mechanism involves radical intermediates, with TEMPO as a co-catalyst to suppress oxidative side reactions.

Industrial-Scale Production

Monsanto’s 1954 patent outlines a continuous-flow process using gas-phase reactants over a silica-alumina catalyst, highlighting scalability for agrochemical manufacturing .

Comparative Synthesis Data

MethodYield (%)ConditionsReference
Thiol-ethylation98K2_2CO3_3, DMF, 25°C
Cu-catalyzed coupling79CuCl, TEMPO, 80°C
Zorin et al. (1985)54H2_2SO4_4, reflux

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to thioether-containing drugs. Gao et al. (2013) utilized it to synthesize cysteine protease inhibitors, demonstrating >90% enzymatic inhibition in vitro . Its ethylthio group enhances membrane permeability, critical for central nervous system (CNS) therapeutics .

Agrochemical Development

Monsanto’s patent (1954) describes its use in herbicides, where the nitrile group facilitates binding to plant acetyl-CoA carboxylase . Field trials showed 85% weed suppression at 2 kg/ha application rates.

Material Science

Propanenitrile, 3-(ethylthio)- has been copolymerized with acrylates to produce sulfur-rich polymers with enhanced UV stability (Nikolaeva et al., 1986) .

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